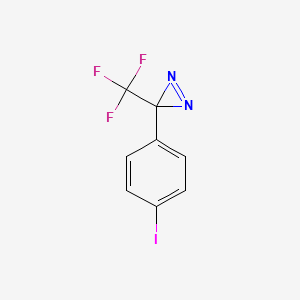

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine

Descripción general

Descripción

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine is a chemical compound that is widely used in scientific research. It is a photoaffinity label that is able to covalently attach to proteins and nucleic acids upon exposure to ultraviolet light. This unique property makes it a valuable tool in the study of protein-protein interactions, protein-DNA interactions, and other biochemical processes. In

Aplicaciones Científicas De Investigación

Calmodulin Interaction Studies

3-(Trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine (TID) has been employed in studies exploring the interaction of calmodulin with other proteins. TID labels calmodulin and its fragments in a calcium-dependent manner, indicating the exposure of hydrophobic sites upon calcium binding. This has been a useful tool for characterizing the sites on calmodulin that interact with its target proteins (Krebs et al., 1984).

Membrane Protein Studies

TID has also been significant in the study of membrane proteins. It selectively labels the hydrophobic core of membranes, providing insights into the topological organization of membrane-embedded proteins. This was demonstrated in a study on the F1F0 ATP synthase from Escherichia coli, where TID helped reveal the arrangement of membrane-embedded subunits (Hoppe et al., 1984). Similarly, TID was used to investigate the distribution of radioactivity among the proteins of human erythrocyte membranes, indicating selective labeling of specific intrinsic membrane proteins (Brunner & Semenza, 1981).

Surface Modification of Carbon Nanotubes

Diazirines, including 3-aryl-3-(trifluoromethyl)diazirines, have been utilized for the covalent surface modification of graphitic carbon and carbon nanotubes. They act as molecular “tethers” to facilitate the attachment of various chemical species to these surfaces, as shown in the attachment of a ferrocenyl probe moiety to carbon nanotube surfaces (Lawrence et al., 2011).

Photoreactive Probes in Chemical Biology

The use of 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine in photoreactive probes has been explored for potential applications in chemical biology. Its photolysis in the presence of phenolic reaction partners suggests its utility as a “cleaner” diazirine for such applications, enabling Friedel-Crafts alkylations (Raimer & Lindel, 2013).

Propiedades

IUPAC Name |

3-(4-iodophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGXRDNWWFSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine | |

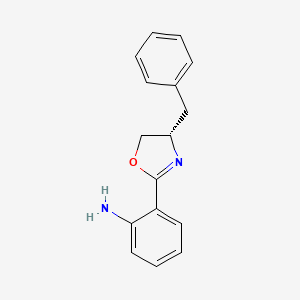

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)

![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)

![4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid](/img/structure/B3251553.png)

![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)